N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide
Description
N-[(Benzoylamino)(3-nitrophenyl)methyl]benzamide is a benzamide derivative featuring a benzoylamino group and a 3-nitrophenyl moiety attached to a methylene bridge. This structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[benzamido-(3-nitrophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(15-8-3-1-4-9-15)22-19(17-12-7-13-18(14-17)24(27)28)23-21(26)16-10-5-2-6-11-16/h1-14,19H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQFPOZTFFMNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzamide to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that benzamide derivatives, including N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide, exhibit promising anticancer properties. For instance, studies have demonstrated that certain benzamide derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case involved the evaluation of such compounds against leukemia and melanoma cell lines, where significant cytotoxicity was observed .
Antibacterial Properties
The compound has also been investigated for its antibacterial potential. Benzamide derivatives are known to interact with bacterial cell wall synthesis pathways, leading to inhibition of growth in various pathogenic strains. The specific interactions of this compound with bacterial enzymes are currently under study, aiming to elucidate its mechanism of action .
Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has been explored for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress—a factor implicated in numerous diseases, including cancer and neurodegenerative disorders .
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to bind selectively to target proteins involved in disease processes. Molecular docking studies have suggested that the compound fits well into the active sites of certain enzymes, potentially inhibiting their function. For example, docking analyses against SARS-CoV-2 proteins have indicated high binding affinities, suggesting potential as an antiviral agent .
Case Studies and Experimental Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
- Cytotoxicity Assays : In vitro studies on human cancer cell lines (e.g., K-562) have shown that this compound exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
- In Vivo Studies : Preliminary animal model studies have reported promising results regarding the compound's efficacy in reducing tumor size without significant toxicity .
Mechanism of Action
The mechanism of action of N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymatic activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
- N-{[(4-Nitrophenyl)amino]methyl}benzamide (): Substituents: A 4-nitrophenylamino group replaces the benzoylamino-3-nitrophenyl motif. Synthesis: Prepared via benzamidomethylation using (benzamidomethyl)triethylammonium chloride in aqueous media . Key Difference: The nitro group at the para position on the phenyl ring may reduce steric hindrance compared to the meta substitution in the target compound.
- [N-(3'-Nitrophenyl)(piperidin-1-yl)methyl]benzamide (): Substituents: A piperidinyl group replaces the benzoylamino moiety. Activity: Exhibits dose-dependent anthelmintic activity against Eicinia foetida. Cobalt and copper complexes of this compound show enhanced efficacy compared to the ligand .
N-((3-Nitrophenyl)(2-hydroxynaphthalen-1-yl)methyl)benzamide ():

- Substituents: A 2-hydroxynaphthyl group is appended alongside the 3-nitrophenyl group.
- Synthesis: Synthesized via a multicomponent condensation reaction under solvent-free conditions (85% yield) .
- Key Difference: The hydroxynaphthyl group may enhance π-π stacking interactions, altering solubility and bioactivity compared to the target compound.
Data Tables
Table 2: Impact of Substituents on Bioactivity
| Substituent Type | Example Compound | Observed Effect |
|---|---|---|
| Electron-withdrawing (NO₂) | 4-Nitro-N-(3-nitrophenyl)benzamide | Increased stability, reduced solubility |
| Electron-donating (OH, OCH₃) | N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide | Enhanced antioxidant activity |
| Metal-coordinating (piperidinyl) | [N-(3'-Nitrophenyl)(piperidin-1-yl)methyl]benzamide | Improved anthelmintic activity via complexes |
Biological Activity
N-[(benzoylamino)(3-nitrophenyl)methyl]benzamide (referred to as the compound hereafter) is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a benzoylamino group and a nitrophenyl moiety. This structural configuration is significant for its biological activity, particularly in targeting specific cancer pathways.
The compound is believed to exert its biological effects primarily through the inhibition of certain key proteins involved in cancer cell proliferation and survival. Notably, it targets the NF-κB signaling pathway, which is crucial in regulating genes associated with inflammation and cancer progression. The NF-κB family of proteins can promote tumor growth when deregulated, making them a viable target for anticancer therapies .
Key Mechanisms:
- Inhibition of NF-κB : The compound may inhibit B-cell Lymphoma 3 (Bcl-3), a protein that modulates NF-κB signaling. Inhibition of Bcl-3 has been linked to reduced tumor cell proliferation and increased apoptosis in various cancer types .
- Cytotoxicity : Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
Anticancer Activity
Research indicates that the compound demonstrates potent anticancer activity through various assays:
-
Cell Line Studies :
- The compound was tested against several human cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). Results showed significant cytotoxic effects with IC50 values indicating effective inhibition at low concentrations .
- A comparative study highlighted that similar derivatives exhibited IC50 values ranging from 5.6 μM to 40 μM against different leukemic cell lines, showcasing the compound's potential as an effective anticancer agent .
- Mechanism-Based Approaches :
Case Study 1: Bcl-3 Inhibition
A study on the role of Bcl-3 in breast cancer progression demonstrated that silencing Bcl-3 resulted in an 80% decrease in lung metastases in murine models. This finding supports the hypothesis that targeting Bcl-3 could be beneficial in reducing metastatic spread in cancers where this protein is overexpressed .
Case Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell signaling pathways related to cancer proliferation. The binding affinities were comparable to known inhibitors, suggesting that this compound could serve as a lead compound for further development .
Data Tables
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 8.2 | Inhibition of EGFR |
| HeLa | 5.6 | Cytotoxicity via NF-κB pathway inhibition |
| K562 | 31 | Targeting receptor tyrosine kinases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

